
1,2,4-Triazolide
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Overview
Description
1,2,4-Triazolide refers to the anion derived from 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms. This class of compounds is notable for its versatile applications in medicinal chemistry, materials science, and ionic liquid (IL) technology. The structure of this compound allows for diverse substitution patterns, enabling fine-tuning of electronic, thermal, and biological properties .
Scientific Research Applications
Antimicrobial Activity
Antifungal Applications
1,2,4-Triazole derivatives are primarily recognized for their antifungal properties. They function by inhibiting the enzyme 14-alpha-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. A study synthesized eight vinyl-1,2,4-triazole derivatives which exhibited significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.02 mM to 0.52 mM, outperforming standard antifungal agents like ketoconazole and bifonazole . The most effective compound demonstrated MIC values as low as 0.02-0.04 mM .
Antibacterial Properties
Recent research has shown that 1,2,4-triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in various studies displayed MIC values from 0.0002 to 32 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The effectiveness of these compounds makes them promising candidates for developing new antibacterial agents .
Anti-inflammatory Effects
1,2,4-Triazole derivatives have been investigated for their anti-inflammatory properties. A specific derivative demonstrated selective inhibition of COX-2 over COX-1, showing an IC50 value of 20.5 µM compared to over 100 µM for COX-1 . This selectivity indicates a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Potential
The anticancer activity of 1,2,4-triazole derivatives is notable in several studies. These compounds have been incorporated into various therapeutic agents used in clinical settings, such as letrozole and anastrozole . Their mechanism often involves the inhibition of specific pathways critical to cancer cell proliferation and survival.
Applications in Drug Development
The versatility of 1,2,4-triazole allows it to be a scaffold for developing new pharmaceuticals. Research indicates that modifications to the triazole ring can enhance biological activity and selectivity against various targets . For example, scientists have synthesized novel triazole derivatives that show promise as anti-tubercular agents and in treating other infectious diseases .
Summary Table of Biological Activities
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antifungal | Inhibition of CYP51 | MIC values: 0.02-0.52 mM; superior to ketoconazole |
Antibacterial | Disruption of bacterial cell function | MIC values: 0.0002-32 µg/mL; effective against MRSA |
Anti-inflammatory | COX-2 inhibition | Selective COX-2 inhibitor with lower ulcer risk than NSAIDs |
Anticancer | Pathway inhibition | Incorporated into clinical drugs like letrozole |
Case Study 1: Antifungal Efficacy
A study evaluated eight vinyl-1,2,4-triazole derivatives against various fungal strains using microdilution methods. The results indicated that compound 2h exhibited the highest antifungal activity with MIC values significantly lower than those of standard treatments .
Case Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, newly synthesized triazoles were tested against a range of bacterial strains including resistant species like MRSA. The results showed that specific derivatives had enhanced efficacy compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,4-Triazolide derivatives in laboratory settings?
- Methodology : A common approach involves reacting 1,2,4-triazole with sodium hydroxide or sodium hydride in anhydrous solvents like tetrahydrofuran (THF) under inert conditions. For example, Phosphoro-tris-(1,2,4)triazolide was synthesized by dissolving 1,2,4-triazole in THF with NEt₃, followed by dropwise addition of phosphorus oxychloride at 0°C . Alternative methods include refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid .
- Key Considerations : Ensure strict control of reaction temperature and stoichiometry to avoid side reactions. Monitor progress via TLC or NMR.
Q. What spectroscopic techniques are essential for characterizing this compound compounds?
- Methodology :
- ¹H/¹³C NMR : Assign proton environments and confirm substitution patterns (e.g., distinguishing between 1H- and 4H-triazole tautomers) .
- IR Spectroscopy : Identify characteristic N–H and C–N stretching vibrations (e.g., 3200–3400 cm⁻¹ for N–H) .
- Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 91.05 for C₂H₂N₃Na) .
Q. What safety protocols are critical when handling this compound salts?
- Guidelines :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Avoid inhalation of powdered forms; work in a fume hood.
- Store in airtight containers away from moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound-based ligand synthesis?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of sodium salts .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity in biphasic systems.
- Temperature Control : Gradual heating (e.g., 50–80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How can contradictions in spectral data assignments for novel this compound derivatives be resolved?
- Analytical Workflow :
Comparative Analysis : Use reference compounds (e.g., Sigma-Aldrish technical-grade sodium-1,2,4-triazolide) to benchmark NMR/IR peaks .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Common methods include cyclocondensation of hydrazides with cyanamides (ZnII-catalyzed), one-pot multicomponent reactions, and heterocyclization of 4-amino-3-mercapto-1,2,4-triazoles .
- Biological Activity : Exhibits antimicrobial, anticancer, anti-HIV, and anticonvulsant effects .
- Material Applications : Used in high-stability ionic liquids (ILs) and energetic materials due to superb basicity and thermal resilience .
1,2,4-Triazolide vs. 1,2,3-Triazolide
Table 1 : Key differences between 1,2,4- and 1,2,3-triazolides.
This compound vs. Thiadiazole-Triazole Hybrids
Hybrids like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles exhibit enhanced pharmacological profiles:
- Antimicrobial Potency: 3,6-Disubstituted derivatives show superior activity against Staphylococcus aureus compared to non-hybrid triazolides .
- Synthesis: Formed via condensation of 4-amino-3-mercapto-triazoles with aromatic acids, enabling structural diversity .
This compound vs. Imidazolide
Data Tables
Table 2: Molecular Properties of Selected Triazolides
Properties
IUPAC Name |
1,2-diaza-4-azanidacyclopenta-2,5-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3/c1-3-2-5-4-1/h1-2H/q-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPXODIXIRXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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